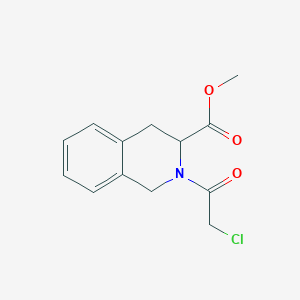

Methyl 2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Übersicht

Beschreibung

Methyl 2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a chloroacetyl group and a methyl ester group attached to the tetrahydroisoquinoline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the following steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via acylation using chloroacetyl chloride in the presence of a base such as pyridine.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise reaction conditions, thereby improving yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloroacetyl group (-COCH₂Cl) serves as a reactive site for nucleophilic displacement. Key reactions include:

Amide Formation

-

Reaction with primary or secondary amines (e.g., n-propylamine, aniline) in polar aprotic solvents (e.g., CH₂Cl₂, MeCN) yields substituted acetamide derivatives.

Thiol and Alcohol Substitution

-

Thiols or alcohols displace the chloride under basic conditions (e.g., K₂CO₃, Et₃N), forming thioester or ester derivatives.

Cyclization Reactions

The compound participates in intramolecular and intermolecular cyclizations to form fused heterocycles:

Spirocyclization with ortho-Quinone Monoacetals

-

Under Lewis acid catalysis (BF₃·OEt₂), spirocyclic tetrahydroisoquinoline derivatives are formed via C–N bond formation .

Solvent-Dependent Reactivity

Solvents significantly influence reaction pathways and yields:

Alkyne-Mediated Transformations

The compound reacts with activated alkynes to generate diverse products:

With Dimethyl Acetylenedicarboxylate

With Methyl Propiolate

-

Produces methyl 4-benzyl-5-(2-ethenylphenyl)-1-methyl-1H-pyrrole-3-carboxylate alongside benzazocines .

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit promising antitumor properties. Methyl 2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that modifications in the chloroacetyl group can enhance the cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Tetrahydroisoquinolines are known for their neuroprotective properties. Compounds in this class have shown potential in treating neurodegenerative diseases such as Parkinson's disease. This compound may function as a neuroprotectant by modulating pathways involved in neuronal survival and apoptosis . Studies have suggested that derivatives of tetrahydroisoquinoline can prevent the toxicity associated with neurodegeneration .

Synthesis and Structural Insights

The synthesis of this compound typically involves the reaction of tetrahydroisoquinoline derivatives with chloroacetyl chloride under basic conditions. The structural analysis using X-ray crystallography has revealed insights into its molecular configuration and interactions with biological targets .

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Tetrahydroisoquinoline | Chloroacetyl chloride | Basic medium |

| 2 | Purification via recrystallization | Ethanol | - |

Case Study on Anticancer Properties

A recent study focused on the anticancer effects of this compound against human breast cancer cells (MCF-7). The compound exhibited a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

Neuroprotection in Animal Models

In an animal model of Parkinson's disease, administration of this compound showed a reduction in motor deficits and neuroinflammation markers. This suggests its potential as a therapeutic agent for neurodegenerative disorders .

Wirkmechanismus

The mechanism of action of Methyl 2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate largely depends on its interaction with biological targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The tetrahydroisoquinoline core can interact with neurotransmitter receptors, modulating their activity. These interactions can affect various cellular pathways, including signal transduction and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 2-(bromoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.

Methyl 2-(acetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.

Ethyl 2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to the presence of the chloroacetyl group, which imparts higher reactivity in nucleophilic substitution reactions compared to its bromo or acetyl analogs. The methyl ester group also influences its solubility and reactivity, making it a versatile intermediate in organic synthesis.

Biologische Aktivität

Methyl 2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₅H₁₅ClN₂O₃

- Molecular Weight : 306.75 g/mol

- CAS Number : 1217811-48-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The chloroacetyl group enhances electrophilicity, which can facilitate binding to nucleophilic sites in proteins or nucleic acids, potentially leading to inhibition of key enzymatic pathways.

Biological Activities

-

Antitumor Activity :

- Research indicates that tetrahydroisoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. This compound has shown promising results in inhibiting proliferation in vitro.

- A study demonstrated that related compounds can disrupt microtubule dynamics, leading to apoptosis in cancer cells .

-

Neuroprotective Effects :

- Compounds within the tetrahydroisoquinoline class are known for their neuroprotective properties. They may modulate neurotransmitter systems and exhibit antioxidant activity .

- The structure suggests potential interactions with neuroreceptors, which could be explored for therapeutic applications in neurodegenerative diseases.

- Chloride Transport Modulation :

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

A recent study investigated the cytotoxicity of this compound against various cancer cell lines. The compound demonstrated significant inhibitory effects with IC50 values indicating potency comparable to established chemotherapeutics.

Case Study: Neuroprotection

Another investigation focused on the neuroprotective effects of tetrahydroisoquinoline derivatives. The results showed that these compounds could protect neuronal cells from oxidative stress-induced apoptosis through modulation of signaling pathways involved in cell survival.

Eigenschaften

IUPAC Name |

methyl 2-(2-chloroacetyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3/c1-18-13(17)11-6-9-4-2-3-5-10(9)8-15(11)12(16)7-14/h2-5,11H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYAEGIJBAENNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2CN1C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.